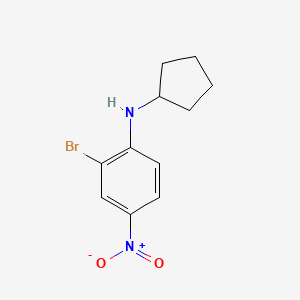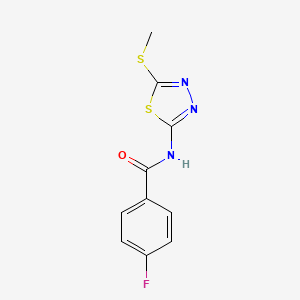![molecular formula C10H9ClF3NOS B2355285 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone CAS No. 321430-99-3](/img/structure/B2355285.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone” is an organic compound containing a pyridine ring, a trifluoromethyl group, a chloro group, a sulfanyl group, and a butanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring . The trifluoromethyl group is a strong electron-withdrawing group, which would likely have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating sulfanyl group . The butanone group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .科学的研究の応用
Synthesis of Heterocyclic Sulfides
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone has been utilized in the synthesis of heterocyclic sulfides. Specifically, its reaction with various halogenated pyridines leads to the efficient formation of unsymmetrical sulfides, providing a pathway for the synthesis of diverse chemical compounds (Chbani et al., 1995).
Chemiluminescence in Organic Chemistry
This compound plays a role in the field of organic chemistry, particularly in chemiluminescence. It's involved in the synthesis of sulfanyl-substituted bicyclic dioxetanes, which exhibit base-induced chemiluminescence. This property is significant for various applications in chemical analysis and molecular imaging (Watanabe et al., 2010).
Development of Thiazole Derivatives
The compound is instrumental in producing thiazole derivatives. When reacted with butane-, phenylmethane-, and benzenethiols in the presence of sodium ethoxide, it forms 5-alkyl(aryl)sulfanyl-4-chloro-3-trichloromethyl-1,2-thiazoles, which have potential applications in medicinal chemistry and materials science (Potkin et al., 2007).
Synthesis of Pyrrol-2-One Derivatives
In the field of heterocyclic chemistry, this compound is used to synthesize pyrrol-2-one derivatives. These derivatives have a wide range of applications, including as potential pharmaceutical agents (Kosolapova et al., 2013).
Role in Sulfur(VI) Chemistry
It has been employed in sulfur(VI) chemistry to study the reductive defluorination processes, leading to a better understanding of sulfur-based compounds' chemical behavior (Gupta & Shreeve, 1987).
In Pesticide Synthesis
This chemical is also pivotal in synthesizing pesticides, particularly in creating pyridine derivatives containing fluorine. Its use in this context underscores its importance in agricultural chemistry (Lu Xin-xin, 2006).
Exploration in Organic Synthesis
The compound is a key player in organic synthesis, especially in the development of pyridinethiones and other nitrogen-containing heterocycles. These compounds have potential applications in drug development and materials science (Hagen et al., 1989).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(16)6(2)17-9-8(11)3-7(4-15-9)10(12,13)14/h3-4,6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCNQEAVIYDOML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2355202.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2355204.png)
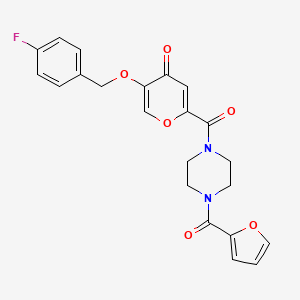
![2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355206.png)
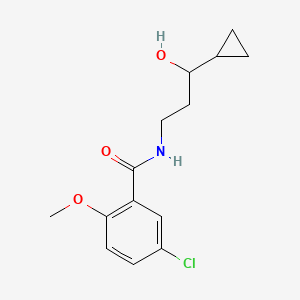
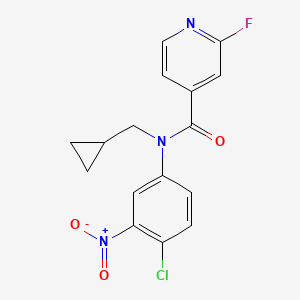
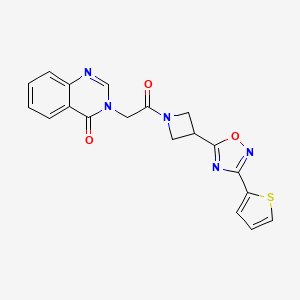
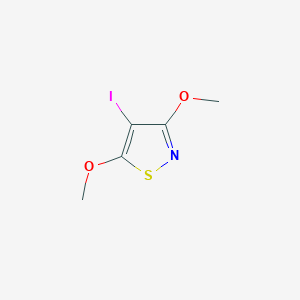

![1-Methyl-4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2355216.png)
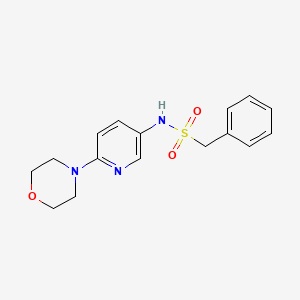
![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2355219.png)
